

effect of current density on the morphology of Ni-Sn electrodeposits

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Compound of Interest

Compound Name: Nickel;tin

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Technical Support Center: Ni-Sn Electrodeposition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of current density on the morphology of Nickel-Tin (Ni-Sn) electrodeposits. The information is tailored for researchers, scientists, and professionals in drug development who may use electrodeposition techniques for creating specialized surfaces or components.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during Ni-Sn electrodeposition experiments, with a focus on issues related to current density.

Question: Why are my electrodeposits rough, uneven, or nodular instead of smooth?

Answer: A rough or nodular surface morphology is a common issue often directly linked to the applied current density.

- **Cause 1: High Current Density.** At excessively high current densities, the rate of metal ion deposition increases, which can lead to the formation of coarse, heterogeneous nodules and a rougher surface.^{[1][2]} For instance, in nickel electrodeposition, increasing current density from 10 mA/cm² to 100 mA/cm² has been shown to increase nodule size.^[1] At very high

densities, large, well-faceted pyramidal-shaped crystallites may appear, surrounded by finer grains.[1]

- Cause 2: Hydrogen Evolution. High current densities can promote the hydrogen evolution reaction at the cathode.[3] The formation of hydrogen bubbles on the substrate surface can interfere with uniform metal deposition, leading to increased porosity and surface roughness.[3][4]
- Cause 3: Insufficient Agitation. Inadequate agitation of the electrolyte bath can cause localized depletion of metal ions near the cathode surface, leading to uneven current distribution and non-uniform growth.[5]

Solution:

- Optimize the current density. Start with a lower current density (e.g., 10-20 mA/cm²) and incrementally increase it to find the optimal value for a smooth morphology.[1]
- Monitor for excessive bubbling at the cathode, which indicates significant hydrogen evolution, and reduce the current density if it occurs.[3]
- Ensure consistent and adequate agitation throughout the electrodeposition process.[5]

Question: Why is the adhesion of my Ni-Sn coating poor, causing it to peel or blister?

Answer: Poor adhesion is typically a result of improper substrate preparation or excessive stress in the deposit.

- Cause 1: Substrate Contamination. The most common cause is an improperly cleaned substrate.[6] The presence of oils, oxides, or other contaminants on the surface will prevent a strong bond from forming.[6]
- Cause 2: High Internal Stress. While current density's effect on stress can be complex, very high densities can sometimes contribute to high internal stress, especially in thicker coatings, which can lead to peeling.
- Cause 3: Porosity from Hydrogen Evolution. At high current densities, hydrogen gas evolution can lead to increased porosity in the deposit.[3][7] This can compromise the

coating's integrity and adhesion.

Solution:

- Implement a thorough substrate cleaning and activation protocol. This typically involves degreasing, rinsing, acid activation (e.g., in hydrochloric acid), and final rinsing before plating.[6][8]
- Lower the current density to reduce the risk of high internal stress and hydrogen evolution.[5]
- Consider using additives known as stress relievers in the plating bath, such as saccharin.[9]

Question: My deposit appears burnt or dark, especially at the edges. What is the problem?

Answer: "Burning" is a term for a rough, dark, and often powdery deposit that occurs in high current density areas.[5]

- Cause: Excessive Current Density. This issue is a direct result of the current density being too high for the given electrolyte composition and operating conditions.[5] It is most prominent on edges and corners of the substrate where the electric field is strongest.

Solution:

- Immediately reduce the applied current density.[5]
- Adjust the placement of the anode and cathode to achieve a more uniform current distribution across the substrate surface.
- Increase the metal ion concentration in the electrolyte or increase agitation to improve mass transport to the cathode.[5]

Question: How does current density affect the grain size and hardness of the deposit?

Answer: The relationship between current density and grain size can be complex and may vary depending on the specific electrolyte system.

- General Trend: Often, an increase in current density leads to a higher nucleation rate, which results in a finer grain structure.[10] Several studies on nickel deposition have shown that

grain size decreases as current density increases up to a certain point (e.g., from 10 to 75 mA/cm²).^{[9][10]}

- **Contradictory Findings:** However, some studies report that grain or nodule size increases with current density.^{[1][11]} This can occur when the growth of existing crystals is favored over the nucleation of new ones.
- **Effect on Hardness:** According to the Hall-Petch relationship, hardness generally increases as grain size decreases. Therefore, if increasing the current density leads to grain refinement, the microhardness of the deposit is likely to increase.^[3] Conversely, if higher current density results in coarser grains, the hardness may decrease.^[1] For example, one study found that the microhardness of Sn-plated Ni coatings increased from 498 to 620 HV as current density was varied from 100 to 300 mA/cm², which corresponded to grain refinement.^[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of current density on the properties of Ni-Sn and related nickel electrodeposits as reported in various studies.

Table 1: Effect of Current Density on Grain/Nodule Size

Current Density (mA/cm ²)	System	Observed Effect on Grain/Nodule Size	Reference
10 to 100	Nickel (Watts Bath)	Nodule size increases with increasing current density.	[1][2]
1.5 to 5.0	Nickel (on Zr-2)	Average grain size increases from 4.68 μm to 6.84 μm.	[11]
10 to 75	Nickel (Watts Bath + Saccharin)	Grain size decreases sharply.	[9]
10 to 30	Tin	Grain size decreases up to 30 mA/cm ² , then increases.	[4]
100 to 300	Sn on Ni	Gradual grain refinement observed up to 300 mA/cm ² .	[3]

Table 2: Effect of Current Density on Microhardness and Surface Roughness

Current Density (mA/cm ²)	System	Microhardness (HV)	Surface Roughness	Reference
10	Nickel (Watts Bath)	Highest hardness observed at the lowest current density.	Smooth and compact surface.	[1]
100 to 500	Sn on Ni	Increases from 498 to a maximum of 620 at 300 mA/cm ² , then decreases.	Minimum roughness observed at 300 mA/cm ² .	[3]
1.5 to 5.0	Nickel (on Zr-2)	Increases from 163.48 to 234.25 HV.	Pore area increases.	[11]

Experimental Protocols

This section provides a generalized methodology for experiments investigating the effect of current density on Ni-Sn electrodeposits, based on common practices.

1. Electrolyte Preparation (Example: Watts Bath for Nickel Layer)

- Composition:
 - Nickel Sulfate (NiSO₄·6H₂O): 200-300 g/L[11][12]
 - Nickel Chloride (NiCl₂·6H₂O): 35-45 g/L[11]
 - Boric Acid (H₃BO₃): 30-40 g/L[11]
- Procedure: Dissolve the chemical components in deionized water. The temperature is typically maintained between 40-60 °C.[11][13] The pH is usually adjusted to a range of 4.0-4.6.[14]

2. Substrate Preparation

- Material: Copper sheets are commonly used as substrates.[8]
- Procedure:
 - Mechanically polish the substrate using progressively finer grades of SiC abrasive paper (e.g., up to 1200#) to achieve a smooth surface.[15]
 - Degrease the substrate by cleaning it with acetone or a suitable alkaline solution.
 - Rinse thoroughly with deionized water.
 - Activate the surface by dipping it in a dilute acid solution (e.g., 10-12% HCl) for 30-60 seconds.[8][15]
 - Rinse again with deionized water and immediately transfer to the electrodeposition cell to prevent re-oxidation.

3. Electrodeposition Process

- Cell Setup: A two-electrode setup is common, with the prepared substrate as the cathode (negative terminal) and a platinized titanium mesh or pure nickel strip as the anode (positive terminal).[8][12]
- Operating Parameters:
 - Mode: Galvanostatic (constant current) mode is used to control the current density.[8]
 - Current Density: Apply a range of direct current (DC) densities to different samples (e.g., 5, 10, 15, 30, 50 mA/cm²).[1][8]
 - Temperature: Maintain the electrolyte temperature, for example, at 60 ± 5 °C.[13]
 - Agitation: Stir the solution mechanically or with a magnetic stirrer to ensure ion replenishment at the cathode.[16]

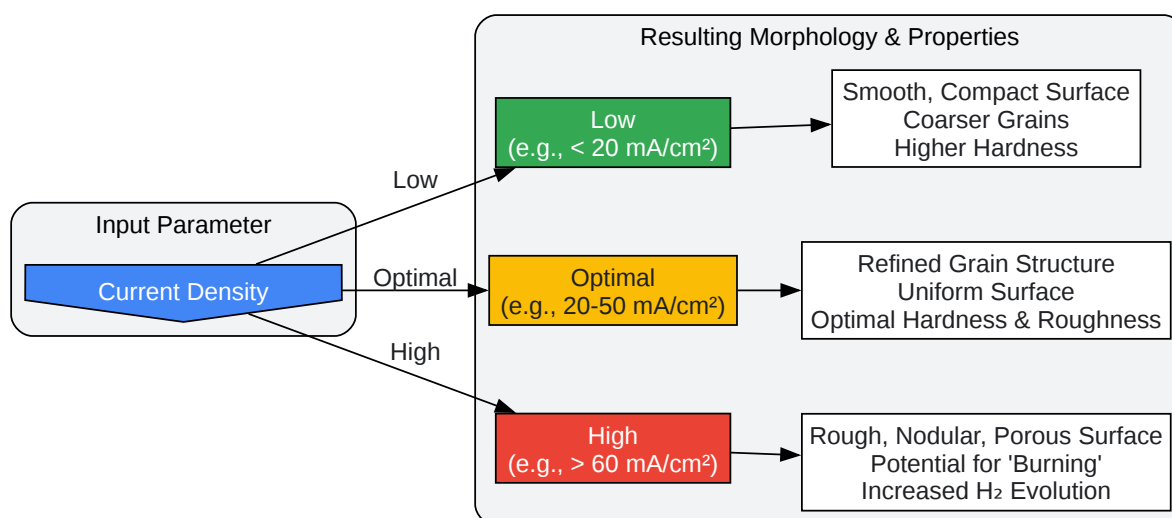
- Deposition Time: Set a fixed deposition time for all samples to ensure comparable coating thicknesses (e.g., 30 minutes).[8]

4. Post-Deposition Treatment and Analysis

- After deposition, rinse the coated substrates with deionized water and air dry.[8]
- Characterize the surface morphology and grain size using Scanning Electron Microscopy (SEM).[1]
- Determine the elemental composition and phase structure using Energy Dispersive X-ray Spectroscopy (EDX) and X-ray Diffraction (XRD).[17]
- Measure properties such as microhardness and surface roughness.[3]

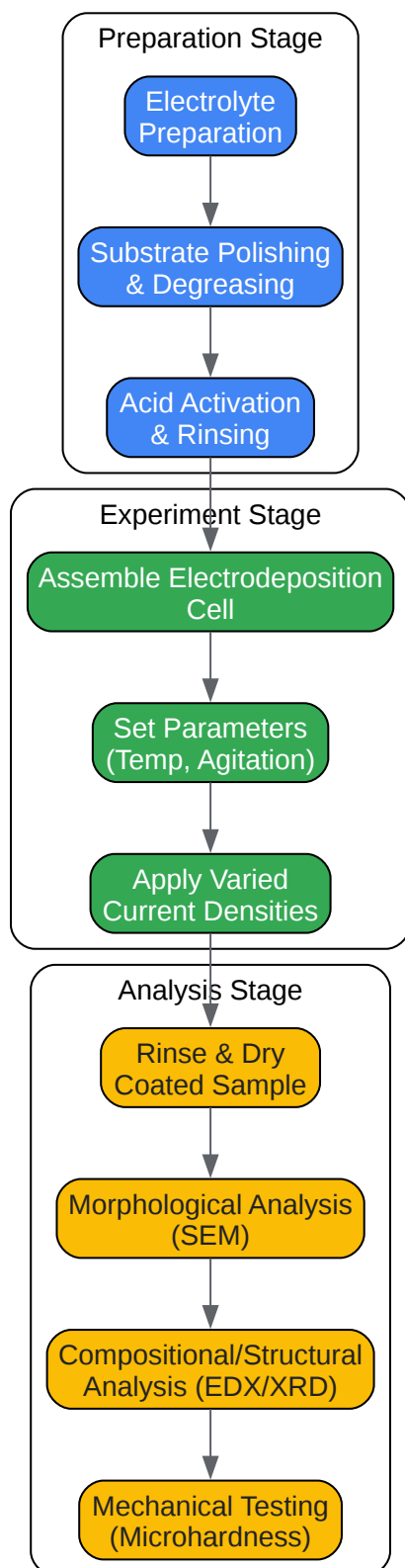
Visualizations

The following diagrams illustrate key relationships and workflows in the study of Ni-Sn electrodeposition.



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Caption: Logical flow of how varying current density affects deposit morphology.



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Caption: Standard experimental workflow for studying current density effects.

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